Cas no 1216698-02-0 (N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)
![N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1216698-02-0x500.png)
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- AKOS026680706
- 1216698-02-0
- N-(3-(dimethylamino)propyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- N-[3-(DIMETHYLAMINO)PROPYL]-3-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE
- F2019-1033
- N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
-
- Inchi: 1S/C21H25N3O3S.ClH/c1-23(2)12-7-13-24(20(25)15-8-5-9-16(14-15)26-3)21-22-19-17(27-4)10-6-11-18(19)28-21;/h5-6,8-11,14H,7,12-13H2,1-4H3;1H
- InChI Key: SCBFDDAGXSZSKB-UHFFFAOYSA-N
- SMILES: Cl.S1C2C=CC=C(C=2N=C1N(C(C1C=CC=C(C=1)OC)=O)CCCN(C)C)OC
Computed Properties
- Exact Mass: 435.1383406g/mol
- Monoisotopic Mass: 435.1383406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 507
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1Ų
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2019-1033-3mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-10μmol |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-40mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-4mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-5mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-20μmol |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-15mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-5μmol |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-1mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2019-1033-30mg |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
1216698-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride: A Comprehensive Overview
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound with the CAS number 1216698-02-0. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug development. The molecule consists of a benzamide core with substituents that include a dimethylamino group, methoxy groups, and a benzothiazole ring system. These structural elements contribute to its diverse chemical properties and biological activities.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and hydrochloride salt formation. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most notable aspects of this compound is its pharmacological profile. Studies have demonstrated that it exhibits potent biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, investigations into its interaction with serine proteases have revealed its ability to inhibit enzymatic activity, making it a promising candidate for therapeutic interventions in inflammatory diseases. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, highlighting its potential as a modulator in neurodegenerative disorders.
Recent research has also focused on the pharmacokinetic properties of this compound. Studies conducted in preclinical models have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that the compound has the potential for oral bioavailability, which is a critical factor for drug development. Furthermore, toxicological evaluations have indicated that it exhibits low toxicity at therapeutic concentrations, further supporting its suitability as a drug candidate.
The structural versatility of this compound has led to its exploration in various therapeutic areas. For example, its ability to target specific signaling pathways has been investigated in cancer research. Preclinical studies have demonstrated that it can inhibit the proliferation of cancer cells by modulating key oncogenic pathways. This opens up new avenues for its application in anticancer therapy.
In addition to its pharmacological applications, this compound has also been studied for its material science properties. Its unique molecular architecture makes it a candidate for applications in polymer chemistry and nanotechnology. Researchers have explored its potential as a building block for constructing advanced materials with tailored properties.
From a synthetic chemistry perspective, this compound serves as an excellent model for studying complex molecular architectures. Its synthesis involves multiple functional group transformations and highlights the importance of stereochemical control in organic synthesis. Recent studies have utilized advanced spectroscopic techniques to elucidate its three-dimensional structure, providing insights into its conformational flexibility and molecular interactions.
In conclusion, N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, coupled with promising biological activities and favorable pharmacokinetic profiles, positions it as a valuable tool in drug discovery and materials science research.
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